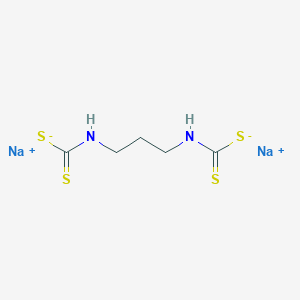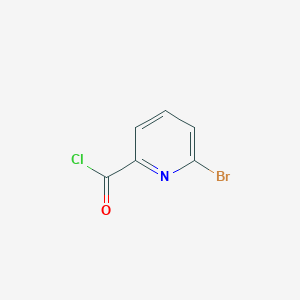
2,4-Bis(phenylsulfonyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis(phenylsulfonyl)phenol is an organic compound with the chemical formula C18H14O5S2. It is a white crystalline powder that is soluble in organic solvents such as ethanol, dimethylformamide, and chloroform . This compound is known for its strong acidic properties and its ability to react with strong bases to form salts . It is commonly used in organic synthesis as a protecting group or activating group for aromatic compounds .
Mechanism of Action
Target of Action
2,4-Bis(phenylsulfonyl)phenol is an organic compound that is commonly used in organic synthesis . It acts as a protective or activating group for aromatic compounds . .
Mode of Action
The compound is a strong acidic compound that can react with strong bases to produce salts . It is often used as a catalyst, acidic catalyst, and reducing agent in organic synthesis reactions
Pharmacokinetics
It is known that the compound is a white crystalline powder that is soluble in organic solvents such as ethanol, dimethylformamide, and chloroform . This suggests that it may have good bioavailability when administered in these solvents.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by the pH of the environment, as it is a strong acidic compound . Additionally, it should be stored in a sealed, dry, and light-avoiding environment to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,4-Bis(phenylsulfonyl)phenol typically involves the reaction of 2,4-dinitrophenol with benzenesulfonyl chloride under alkaline conditions . Another method involves the Friedel-Crafts reaction of phenol and benzenesulfonic acid under the catalysis of tris(pentafluorophenyl)borane . This method is advantageous due to its simple process flow, recoverable solvents, mild reaction conditions, low energy consumption, and high purity of over 99.5 percent .
Industrial Production Methods
In industrial settings, the production of this compound involves multi-step chemical reactions and purification processes . The process typically includes mixing phenol, benzenesulfonic acid, and a solvent, adding a catalyst, and heating under reflux conditions . After the reaction, the product is purified through recrystallization to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(phenylsulfonyl)phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: It can be reduced to form sulfoxide derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the phenolic group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfoxide derivatives.
Substitution: Halogenated phenolic compounds.
Scientific Research Applications
2,4-Bis(phenylsulfonyl)phenol has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: A precursor in the synthesis of 2,4-Bis(phenylsulfonyl)phenol.
Benzenesulfonyl Chloride: Another precursor used in the synthesis.
Phenol: A simpler aromatic compound with similar reactivity.
Uniqueness
This compound is unique due to its dual sulfonyl groups, which enhance its reactivity and make it a versatile reagent in organic synthesis . Its strong acidic properties and ability to form stable salts with bases further distinguish it from similar compounds .
Properties
IUPAC Name |
2,4-bis(benzenesulfonyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5S2/c19-17-12-11-16(24(20,21)14-7-3-1-4-8-14)13-18(17)25(22,23)15-9-5-2-6-10-15/h1-13,19H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJQCYQTWIAJBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)O)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177325-75-6 |
Source


|
| Record name | 2,4-Bis(phenylsulfonyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the function of 2,4-Bis(phenylsulfonyl)phenol in the thermosensitive recording material?
A1: The research paper describes a thermosensitive recording material composed of several layers, one of which contains this compound along with an electron-donating colorless dye and a sulfonic acid-modified polyvinyl alcohol electron-accepting compound []. While the specific interaction mechanism of this compound is not explicitly detailed, its presence within this layer suggests it plays a role in the heat-induced color development process. This could involve facilitating electron transfer between the dye and the electron-accepting compound upon heating, ultimately leading to the formation of the visible image.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
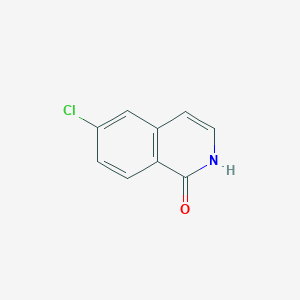

![4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B169994.png)
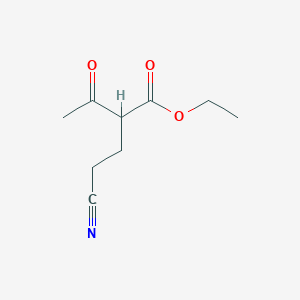

![1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B169998.png)

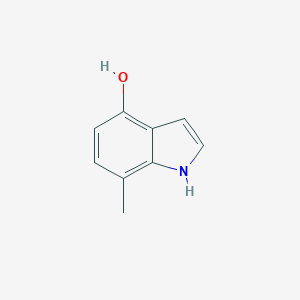
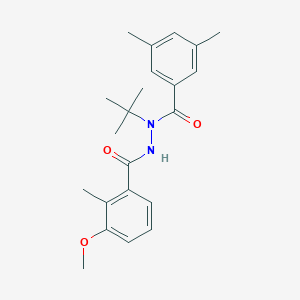
![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide](/img/structure/B170006.png)
